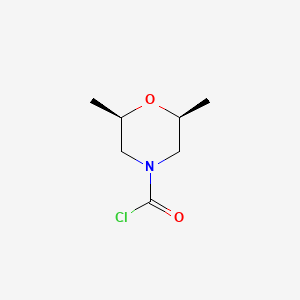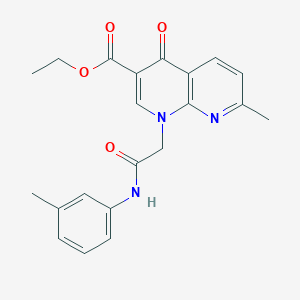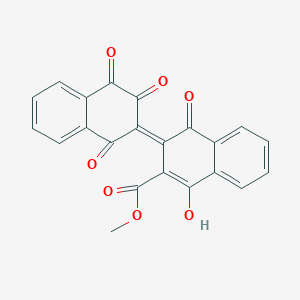
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of applications .
Synthesis Analysis
The synthesis of such compounds typically involves several steps, each requiring specific reagents and conditions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound contains a thiadiazole ring, a piperidine ring, and a benzenesulfonamide moiety. The thiadiazole ring is a five-membered ring with two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
The reactivity of such compounds would depend on the specific functional groups present. For example, the thiadiazole ring might undergo reactions typical of heterocycles, while the sulfonamide group could participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .Mecanismo De Acción
Target of Action
The compound, also known as N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide, appears to have a complex mechanism of action. It is suggested that the compound may interact with 5-HT1A receptors , and it may also act as an aromatase inhibitor .
Mode of Action
The nitrogen atoms of the 1,2,5-thiadiazol-3-yl ring in the compound could potentially bind to the iron in the heme moiety of CYP-450 . This interaction could lead to the inhibition of the aromatase enzyme, which is crucial for the biosynthesis of estrogens .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, the inhibition of the aromatase enzyme can disrupt the biosynthesis of estrogens, leading to a decrease in estrogen levels . Additionally, the compound’s potential interaction with 5-HT1A receptors could influence serotonin signaling .
Pharmacokinetics
It is suggested that the compound’s ability to form hydrogen bonds with different targets could improve itspharmacokinetics , pharmacological , and toxicological properties .
Result of Action
The compound’s action can lead to several molecular and cellular effects. For instance, the inhibition of the aromatase enzyme can lead to a decrease in estrogen levels, which could potentially be beneficial in the treatment of estrogen-dependent cancers . Additionally, the compound’s potential interaction with 5-HT1A receptors could influence serotonin signaling, which could have implications for mood and behavior .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of BTK, which makes it a useful tool for studying the role of BTK in various biological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide. One potential direction is the development of new and more potent inhibitors of BTK that can be used for the treatment of various diseases. Another potential direction is the study of the role of BTK in various biological processes, which can lead to a better understanding of the mechanisms underlying various diseases. Additionally, the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases can also be explored.
Métodos De Síntesis
The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide involves a series of chemical reactions. The first step involves the reaction of 1,2,5-thiadiazole-3-carboxylic acid with piperidine to form N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiocarboxamide. The second step involves the reaction of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiocarboxamide with 2-fluorobenzenesulfonyl chloride to form this compound. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has also been studied for its potential use in the treatment of B-cell malignancies and chronic lymphocytic leukemia.
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S2/c14-11-3-1-2-4-12(11)22(19,20)17-10-5-7-18(8-6-10)13-9-15-21-16-13/h1-4,9-10,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOOQEZJPAPWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2F)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2960270.png)
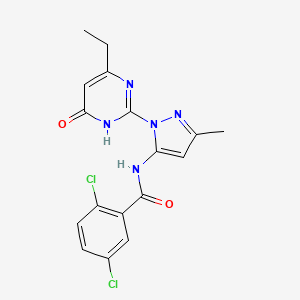
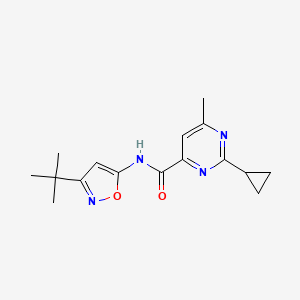
![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)
![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2960275.png)
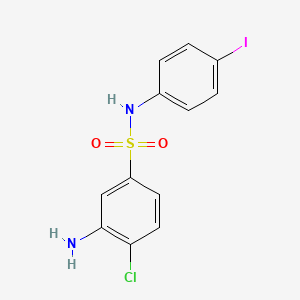
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate](/img/structure/B2960277.png)
![N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2960278.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2960281.png)
